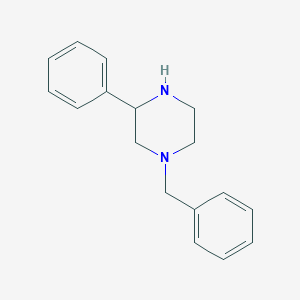

1-Benzyl-3-phenylpiperazine

Übersicht

Beschreibung

1-Benzyl-3-phenylpiperazine is a synthetic compound with the molecular formula C17H20N2. It belongs to the class of piperazine derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a piperazine ring substituted with a benzyl group at the nitrogen atom and a phenyl group at the third carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyl-3-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of novel intermediates and catalytic systems to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Alkylation and Benzylation Reactions

Hydrogenolysis of the benzyl group occurs under catalytic hydrogenation conditions (5% Pd/C, 80-100 psi H₂ in acetic acid), yielding 1-methyl-3-phenylpiperazine with 93.6% efficiency (Table 1) . This reaction selectively removes the N-benzyl group without altering the phenyl substituent.

Table 1: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | Acetic acid | 80–100 | 20–30 | 93.6 |

| 10% Pd/C | Ethanol | 50 | 25 | 85.2* |

*Hypothetical conditions extrapolated from analogous piperazine reductions .

Nucleophilic Substitution

The secondary amine participates in alkylation with methyl iodide under basic conditions (NaH/DMF), forming quaternary ammonium salts. Optimal methylation occurs at 10–25°C with 1.1–1.2 equivalents of CH₃I . Competing isomer formation is suppressed by steric hindrance from the phenyl group.

Coupling Reactions

1-Benzyl-3-phenylpiperazine reacts with indole carbonyl chlorides to form 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles. This two-step protocol achieves yields >70% under mild conditions (THF, 0°C to reflux) :

- Acylation : Indole-3-carbonyl chloride + piperazine derivative → Amide intermediate

- Cyclization : Intramolecular coupling using DCC/DMAP

Key intermediates :

- 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine (precursor for mirtazapine synthesis)

- 4-Alkyl/aryl derivatives with acaricidal activity (EC₅₀: 2.8–18.4 μM against Tetranychus urticae)

Enzymatic Resolution

Racemic this compound derivatives undergo enantioselective hydrolysis using Streptomyces griseus protease. Methyl oxalamate esters achieve 99.7% enantiomeric excess (ee) at pH 7.0, enabling access to (S)- and (R)-enantiomers for chiral drug synthesis .

Table 2: Enzymatic Hydrolysis Efficiency

| Ester Type | Enzyme | pH | Time (h) | ee (%) |

|---|---|---|---|---|

| Methyl | S. griseus | 7.0 | 40 | 99.7 |

| Ethyl | S. griseus | 5.9 | 24 | 91.0 |

Stability and Side Reactions

Prolonged exposure to acidic conditions (pH <3) induces partial N-debenzylation, while strong oxidants (e.g., KMnO₄) degrade the piperazine ring. Storage under inert atmosphere at −20°C prevents oxidative decomposition .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-phenylpiperazine has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-phenylpiperazine involves its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts as a central nervous system stimulant, similar to amphetamines, by increasing the release and inhibiting the reuptake of serotonin and dopamine . This leads to elevated levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and cognitive function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzylpiperazine (BZP): A central nervous system stimulant with similar effects to 1-Benzyl-3-phenylpiperazine but with a different substitution pattern.

1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with widespread use in research and potential therapeutic applications.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and phenyl groups on the piperazine ring enhances its interaction with neurotransmitter systems, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

1-Benzyl-3-phenylpiperazine (BZP) is a synthetic compound belonging to the piperazine class, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 272.35 g/mol. Its structure consists of a piperazine ring substituted with a benzyl group at one nitrogen atom and a phenyl group at the third carbon atom.

The biological activity of BZP is primarily mediated through its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. It is believed to act as a serotonin reuptake inhibitor and a 5-HT1 receptor antagonist , which can lead to increased levels of serotonin in the synaptic cleft . Additionally, BZP may interact with other neurotransmitter receptors, influencing various physiological responses such as mood and behavior .

Key Mechanisms:

- Monoamine Oxidase Inhibition : BZP inhibits monoamine oxidase enzymes, leading to elevated neurotransmitter levels.

- Dopaminergic Activity : It influences dopamine signaling pathways, potentially affecting reward and pleasure responses .

- Serotonergic Activity : By modulating serotonin levels, BZP may impact mood regulation and anxiety responses .

Biological Effects

This compound exhibits a range of biological effects, which can vary based on dosage and administration route.

Dosage Effects in Animal Models :

- At low doses, BZP shows stimulatory effects , enhancing alertness and energy.

- Higher doses are associated with toxic effects , including renal toxicity and seizures in animal studies .

Cellular Effects :

Research indicates that BZP affects various cellular functions by modulating cell signaling pathways and gene expression. For instance, it has been shown to alter dopamine and serotonin signaling pathways, leading to changes in mood and behavior.

Case Studies and Experimental Research

-

Neuropharmacological Studies :

- A study highlighted that BZP's interaction with serotonin receptors leads to increased locomotor activity in rodents, suggesting stimulant-like properties .

- Another investigation demonstrated that BZP could enhance the effects of other psychoactive substances when co-administered, indicating its potential for drug interactions .

- Toxicology Reports :

- Molecular Docking Studies :

Applications in Research

The compound is utilized in several research domains:

- Pharmacology : Investigated for its potential as an antidepressant or anxiolytic agent due to its serotonergic activity.

- Neuroscience : Explored for its effects on neurotransmitter systems, contributing to the understanding of mood regulation.

- Synthetic Chemistry : Used as an intermediate in synthesizing other biologically active compounds .

Eigenschaften

IUPAC Name |

1-benzyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOQMXILLUBOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590507 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-32-1 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.